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Compound of Interest

Compound Name:
6-Amino-3-bromo-2-

methylpyridine

Cat. No.: B189396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 6-Amino-3-bromo-2-methylpyridine and its derivatives. This versatile scaffold is a key

building block in the development of novel pharmaceuticals and agrochemicals, serving as a

crucial intermediate in the synthesis of bioactive molecules.[1][2]

Application Notes
6-Amino-3-bromo-2-methylpyridine is a substituted pyridine ring possessing three key

functional groups: a nucleophilic amino group, an electrophilic bromine atom, and a methyl

group. This unique arrangement allows for a wide range of chemical modifications, making it an

invaluable intermediate for creating diverse molecular libraries for drug discovery and crop

protection.[1][3] The amino group can be readily acylated, alkylated, or used in coupling

reactions to introduce various side chains. The bromine atom is amenable to substitution

reactions and is a key handle for transition-metal-catalyzed cross-coupling reactions, such as

Suzuki and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or alkyl

groups.

These derivatives are being explored for a range of biological activities, including their potential

as antimicrobial, anti-inflammatory, and neurological agents.[1][2] In the agrochemical sector,

they are integral to the formulation of advanced pesticides and herbicides.[2]
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Synthetic Pathways and Logical Workflow
The synthesis of 6-Amino-3-bromo-2-methylpyridine can be approached through several

strategic pathways. A common strategy involves the introduction of the bromine and amino

groups onto a pre-existing 2-methylpyridine core. The following diagram illustrates a logical

workflow for a potential synthetic route.

2-Amino-6-methylpyridine DiazotizationNaNO2, HBr Sandmeyer Reaction
(Bromination) 6-Bromo-2-methylpyridine NitrationHNO3, H2SO4 3-Bromo-2-methyl-6-nitropyridine ReductionFe, HCl or H2, Pd/C 6-Amino-3-bromo-2-methylpyridine

Click to download full resolution via product page

Caption: A potential synthetic workflow for 6-Amino-3-bromo-2-methylpyridine.

Experimental Protocols
The following protocols are based on established chemical transformations and provide a step-

by-step guide for the synthesis of the target compound and its derivatives.

Protocol 1: Synthesis of 6-Bromo-2-methylpyridine via
Sandmeyer Reaction
This protocol outlines the conversion of 2-Amino-6-methylpyridine to 6-Bromo-2-methylpyridine.

Materials:

2-Amino-6-picoline (2-Amino-6-methylpyridine)

48% Hydrobromic acid (HBr)

Bromine (Br₂)

25% Sodium nitrite (NaNO₂) aqueous solution

10% Sodium hydroxide (NaOH) solution

Dichloromethane or Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a reaction flask equipped with a stirrer and cooled to -10 °C, add 2-amino-6-picoline and

48% hydrobromic acid.[4]

Slowly add bromine dropwise to the mixture while maintaining the temperature between -10

°C and 0 °C. The addition should take approximately 30 minutes.[4]

Stir the reaction mixture for 1.5 hours at the same temperature.[4]

Slowly add a 25% aqueous solution of sodium nitrite dropwise, keeping the temperature

between -10 °C and 0 °C.[4]

After the addition is complete, allow the reaction to proceed for another 30 minutes at 15 °C.

[4]

Adjust the pH of the solution to 12 using a 10% sodium hydroxide solution and stir at room

temperature for 1 hour.[4]

Perform a liquid-liquid extraction using dichloromethane or ethyl acetate.

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[4]

Concentrate the organic phase under reduced pressure and purify the crude product by

vacuum distillation to obtain 6-bromo-2-methylpyridine.[4]

Quantitative Data:
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Starting
Material

Reagents Product Yield Purity Reference

2-Amino-6-

picoline

(21.6g)

48% HBr

(69.2mL), Br₂

(13.4mL),

25% NaNO₂

(45.6mL)

6-Bromo-2-

methylpyridin

e

91.0% 99.1% (LC) [4]

2-Amino-6-

picoline (20g)

48% HBr

(64mL), Br₂

(11.4mL),

25% NaNO₂

(42.2mL)

6-Bromo-2-

methylpyridin

e

90% 99.0% (LC) [4]

Protocol 2: Synthesis of 6-Amino-3-bromo-2-
methylpyridine Derivatives via Suzuki Coupling
This protocol describes the derivatization of a bromo-aminopyridine scaffold using a Suzuki

cross-coupling reaction. While the example uses 5-bromo-2-methylpyridin-3-amine, the

conditions are applicable to 6-Amino-3-bromo-2-methylpyridine.

Materials:

Bromo-aminopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine)

Arylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium phosphate (K₃PO₄)

1,4-Dioxane

Water

Ethyl acetate
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Procedure:

In a Schlenk flask under an inert atmosphere, combine the bromo-aminopyridine derivative

and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.[5]

Stir the mixture at room temperature for 30 minutes.[5]

Add the arylboronic acid, potassium phosphate, and water to the reaction mixture.[5]

Heat the mixture to 85–95 °C and stir for over 15 hours.[5]

After cooling to room temperature, filter the mixture and dilute with ethyl acetate.[5]

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the residue by column

chromatography to obtain the desired derivative.

Quantitative Data for Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine:

Bromo-
aminopyr
idine

Arylboro
nic Acid

Catalyst Base Solvent
Product
Yield

Referenc
e

5-bromo-2-

methylpyrid

in-3-amine

Various

arylboronic

acids

Pd(PPh₃)₄

(5 mol %)
K₃PO₄

1,4-

Dioxane/H₂

O

Moderate

to good
[5]

Signaling Pathways and Derivatization Strategy
The following diagram illustrates a general strategy for the derivatization of 6-Amino-3-bromo-
2-methylpyridine, highlighting the key reactive sites.
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Caption: Derivatization strategies for 6-Amino-3-bromo-2-methylpyridine.

This document provides a foundational guide for the synthesis and derivatization of 6-Amino-
3-bromo-2-methylpyridine. Researchers are encouraged to consult the cited literature for

more specific details and to adapt these protocols to their specific research needs. Standard

laboratory safety precautions should be followed at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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